molecular formula C16H10O5 B12705152 Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- CAS No. 126342-64-1

Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)-

Katalognummer: B12705152
CAS-Nummer: 126342-64-1
Molekulargewicht: 282.25 g/mol
InChI-Schlüssel: CBWRCCWYAYFJEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- is a complex organic compound that belongs to the class of benzopyrans This compound is known for its unique chemical structure, which includes a benzoic acid moiety and a benzopyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- typically involves the condensation of 2-hydroxybenzoic acid with 4-oxo-4H-1-benzopyran-2-carboxylic acid. This reaction is often carried out in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer effects, the compound may induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK and mTOR pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- is unique due to its specific chemical structure, which combines the properties of benzoic acid and benzopyran.

Eigenschaften

CAS-Nummer

126342-64-1

Molekularformel

C16H10O5

Molekulargewicht

282.25 g/mol

IUPAC-Name

2-hydroxy-5-(4-oxochromen-2-yl)benzoic acid

InChI

InChI=1S/C16H10O5/c17-12-6-5-9(7-11(12)16(19)20)15-8-13(18)10-3-1-2-4-14(10)21-15/h1-8,17H,(H,19,20)

InChI-Schlüssel

CBWRCCWYAYFJEL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.